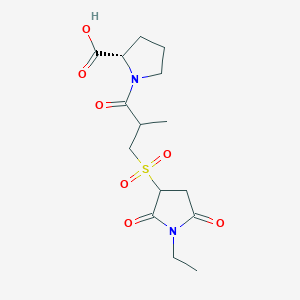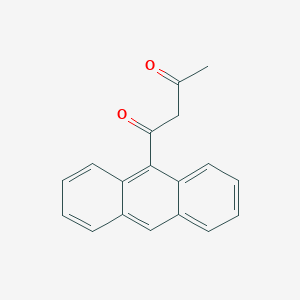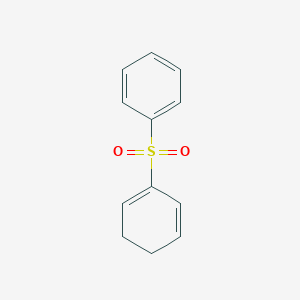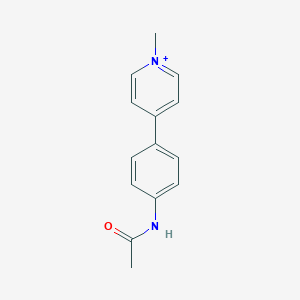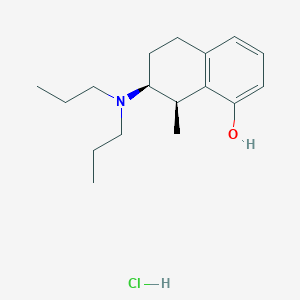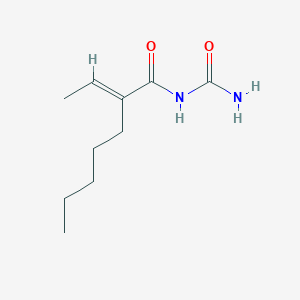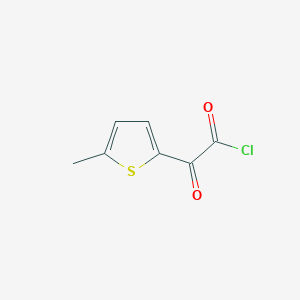![molecular formula C22H31NO3 B011623 2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid CAS No. 110848-62-9](/img/structure/B11623.png)
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid, commonly known as AT-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
AT-001 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, AT-001 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. AT-001 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors. In neurons, AT-001 protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cardiovascular disease, AT-001 reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and improving lipid metabolism by activating PPARα.
Biochemical And Physiological Effects
AT-001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, AT-001 inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, AT-001 protects against oxidative stress and inflammation, and improves cognitive function. In cardiovascular disease, AT-001 reduces inflammation and improves lipid metabolism, leading to a reduction in atherosclerotic plaque formation.
Advantages And Limitations For Lab Experiments
One of the advantages of AT-001 for lab experiments is its stability and solubility in various solvents. AT-001 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AT-001 is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its potential for clinical development.
Future Directions
There are several future directions for the research and development of AT-001. One potential direction is the development of more potent analogs of AT-001 for enhanced therapeutic effects. Another potential direction is the investigation of the combination of AT-001 with other compounds for synergistic effects. Additionally, the potential use of AT-001 in other disease areas, such as inflammatory diseases and metabolic disorders, should be further explored. Finally, the development of targeted delivery systems for AT-001 may improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of AT-001 involves the condensation of 3-methyl-2-butenal with 2,6,6-trimethylcyclohexanone to form a diene intermediate. This intermediate then undergoes a Wittig reaction with methyl 2-[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]acetate to form AT-001.
Scientific Research Applications
AT-001 has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, AT-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, AT-001 has been shown to protect neurons from oxidative stress and inflammation, potentially leading to the development of new treatments for neurodegenerative diseases. In cardiovascular disease, AT-001 has been shown to reduce inflammation and improve lipid metabolism, potentially leading to the development of new treatments for atherosclerosis.
properties
CAS RN |
110848-62-9 |
|---|---|
Product Name |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31NO3/c1-16(11-12-19-18(3)10-7-13-22(19,4)5)8-6-9-17(2)14-20(24)23-15-21(25)26/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3,(H,23,24)(H,25,26)/b9-6+,12-11+,16-8+,17-14- |
InChI Key |
ZETCVMXUHPTVOW-XQSIOCNLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCC(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
synonyms |
N-retinoylglycine N-trans-retinoyl-DL-glycine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



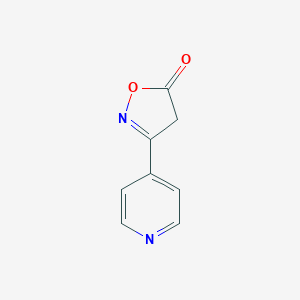
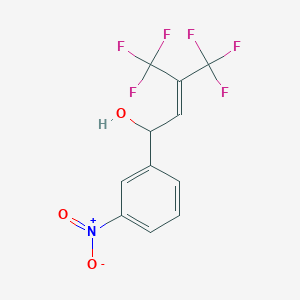
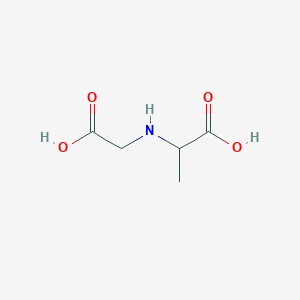
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
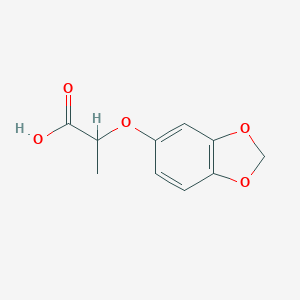
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
